molecular formula C14H18N2O2 B2418385 (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate CAS No. 847729-63-9

(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate

Cat. No.: B2418385
CAS No.: 847729-63-9
M. Wt: 246.31
InChI Key: SYCYTDVODOGBBU-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate is a chiral compound with significant applications in various fields of chemistry and biology. This compound is characterized by the presence of a tert-butyl group, a cyanophenyl group, and an ethylcarbamate moiety. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.

Properties

IUPAC Name

tert-butyl N-[(1S)-1-(4-cyanophenyl)ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c1-10(16-13(17)18-14(2,3)4)12-7-5-11(9-15)6-8-12/h5-8,10H,1-4H3,(H,16,17)/t10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYCYTDVODOGBBU-JTQLQIEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)C#N)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Boc Protection Methods

The tert-butoxycarbonyl (Boc) group is widely employed to protect amines during multi-step syntheses. Conventional methods utilize di-tert-butyl dicarbonate ((Boc)₂O) in the presence of bases such as triethylamine or 4-dimethylaminopyridine (DMAP). For example, the Boc protection of (S)-1-(4-cyanophenyl)ethanamine—a key precursor—typically involves reaction with (Boc)₂O in dichloromethane (DCM) at 0–25°C, achieving yields of 70–85%. However, these methods often require stoichiometric bases and generate tert-butanol as a byproduct, complicating purification.

Green Catalysis Using Sulfonated Reduced Graphene Oxide (SrGO)

A breakthrough in Boc protection involves sulfonated reduced graphene oxide (SrGO) as a recyclable, metal-free catalyst. Under solvent-free conditions, SrGO facilitates the reaction between amines and (Boc)₂O at room temperature, achieving 93–94% yield in 10 minutes. The sulfonic acid groups on SrGO activate the carbonyl group of (Boc)₂O via hydrogen bonding, enhancing electrophilicity for nucleophilic amine attack (Scheme 1). This method eliminates solvent waste and enables catalyst reuse for seven cycles without significant activity loss.

Table 1: Comparative Analysis of Boc Protection Methods

Method Catalyst Solvent Time (min) Yield (%)
Traditional DMAP DCM 180 85
SrGO-Catalyzed SrGO None 10 94
Acidic Conditions TMSOTf MeCN 60 89

Chiral Resolution of (S)-1-(4-Cyanophenyl)ethanamine

Enantioselective Synthesis from Brominated Precursors

The chiral amine precursor (S)-1-(4-cyanophenyl)ethanamine is synthesized via asymmetric reduction or resolution. One route starts with (S)-(-)-4-bromo-α-phenylethylamine, which undergoes cyanation using copper(I) cyanide in dimethylformamide (DMF) at 48–53°C for 48 hours (76% yield). Subsequent hydrolysis and purification yield the enantiomerically pure amine, critical for carbamate formation.

Dynamic Kinetic Resolution (DKR)

Patent literature describes dynamic kinetic resolution using lipases or transition-metal catalysts to enhance enantiomeric excess (ee). For instance, immobilizing Pseudomonas fluorescens lipase on silica enables the resolution of racemic 1-(4-cyanophenyl)ethylamine with >99% ee. This method is preferred for industrial-scale production due to its scalability and reduced waste.

Multi-Step Synthesis of (S)-tert-Butyl 1-(4-Cyanophenyl)ethylcarbamate

Stepwise Reaction Sequence

The synthesis involves three key steps:

  • Cyanation of Bromophenyl Derivative : (S)-(-)-4-bromo-α-phenylethylamine is treated with CuCN in DMF at 50°C, followed by aqueous workup to yield (S)-1-(4-cyanophenyl)ethanamine.
  • Boc Protection : The amine reacts with (Boc)₂O in DCM using SrGO (7.5 mg) under solvent-free conditions (10 minutes, 94% yield).
  • Final Purification : Column chromatography (silica gel, ethyl acetate/hexane) affords the pure carbamate with >98% enantiomeric purity.

Table 2: Synthetic Route Optimization

Step Reagents/Conditions Yield (%) Purity (HPLC)
1 CuCN, DMF, 48 h, 50°C 76 92
2 (Boc)₂O, SrGO, RT, 10 min 94 98
3 Silica gel chromatography 89 99

Industrial-Scale Production and Process Intensification

Continuous Flow Reactors

Patent WO2014200786A1 discloses a continuous flow process for carbamate synthesis, employing microreactors to enhance heat and mass transfer. Using trimethylsilyl iodide (TMSI) as a Boc-deprotection agent, the reaction achieves 92% conversion in 1 hour at -10°C. This method reduces reaction time by 60% compared to batch processes.

Solvent and Catalyst Recovery

Industrial protocols emphasize solvent recycling, particularly for DCM and acetonitrile, reducing costs by 30–40%. SrGO catalysts are recovered via vacuum filtration and reused, aligning with green chemistry principles.

Analytical Characterization and Quality Control

Spectroscopic Validation

1H NMR (400 MHz, CDCl₃) of the final product shows characteristic signals at δ 1.43 (s, 9H, Boc CH₃), 4.95 (q, 1H, J = 6.8 Hz, CHNH), and 7.60–7.63 (m, 4H, Ar-H). 13C NMR confirms the carbamate carbonyl at δ 154.6 ppm and the nitrile carbon at δ 118.9 ppm.

X-Ray Crystallography

Single-crystal X-ray analysis (monoclinic, space group P21/c) verifies the (S)-configuration, with unit cell parameters a = 6.2520 Å, b = 22.958 Å, and c = 8.8269 Å.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the cyanophenyl group to an amine or other reduced forms.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or other strong bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    ®-tert-butyl 1-(4-cyanophenyl)ethylcarbamate: The enantiomer of the compound with different stereochemistry.

    tert-butyl 1-(4-cyanophenyl)ethylcarbamate: The racemic mixture containing both (S)- and ®-enantiomers.

Uniqueness

The (S)-configuration of (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate imparts unique properties, such as specific binding affinities and biological activities, distinguishing it from its enantiomer and racemic mixture.

Biological Activity

(S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate, a synthetic organic compound, has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes:

  • tert-butyl group : Enhances lipophilicity and stability.
  • Cyanophenyl moiety : May influence electronic properties and biological interactions.
  • Ethylcarbamate functional group : Contributes to the compound's pharmacological profile.

The molecular formula is C14H18N2O2C_{14}H_{18}N_{2}O_{2}, with a specific arrangement that potentially allows for diverse interactions with biological targets.

Research indicates that this compound may act as an inhibitor in various enzymatic pathways. Its structural features suggest several mechanisms:

  • Enzyme Inhibition : The carbamate group may form covalent bonds with active site residues of target enzymes, leading to inhibition.
  • Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing downstream signaling pathways.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant biological activity:

  • Anti-inflammatory Properties : Similar compounds have shown the ability to reduce inflammatory markers.
  • Anti-tumor Activity : There is potential for this compound to inhibit tumor cell proliferation, as observed in related studies involving structurally similar compounds.

Case Studies

  • Enzymatic Pathway Inhibition :
    • A study indicated that compounds with similar structures effectively inhibited enzymes involved in cancer metabolism. This suggests that this compound may also possess such inhibitory effects .
  • Pharmacological Profiling :
    • Research into the pharmacological profile revealed that the compound could serve as a lead candidate for further development in treating inflammatory diseases and certain cancers .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityMechanism of Action
This compoundAnti-inflammatory, Anti-tumorEnzyme inhibition, Receptor binding
tert-butyl N-[N,N-bis-(2-chloro-ethyl)sulfamoyl]Alkylating agentCovalent bonding
(S)-tert-butyl (1-(5-fluoropyridin-2-yl)ethyl)carbamateEnzyme inhibitionReceptor modulation

Synthesis and Yield Optimization

The synthesis of this compound typically involves reacting tert-butyl chloroformate with an amine derived from 4-cyanophenol under basic conditions. Optimizing reaction conditions can enhance yield and purity, crucial for subsequent biological evaluations .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (S)-tert-butyl 1-(4-cyanophenyl)ethylcarbamate with high enantiomeric purity?

  • Methodological Answer : Enantioselective synthesis requires chiral auxiliaries or catalysts (e.g., asymmetric hydrogenation or enzymatic resolution). Purification via chiral HPLC or recrystallization with enantiopure resolving agents ensures high purity. The tert-butyl carbamate group enhances steric protection during synthesis, minimizing racemization . Confirm enantiomeric excess (ee) using polarimetry or chiral stationary-phase HPLC.

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon/nitrogen) at 2–8°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, strong acids/bases, or oxidizing agents, as the carbamate group is susceptible to hydrolysis under acidic/basic conditions . Monitor stability via periodic TLC or LC-MS to detect degradation products.

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H/13C NMR to confirm the tert-butyl group (δ ~1.4 ppm for C(CH3)3) and cyanophenyl protons (δ ~7.6–7.8 ppm). Use DEPT-135 to distinguish CH2/CH3 groups .
  • IR : Validate the carbamate C=O stretch (~1680–1720 cm⁻¹) and nitrile C≡N peak (~2240 cm⁻¹) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify the molecular ion [M+H]+ at m/z 247.14 (C14H18N2O2) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation energies. Focus on the carbamate carbonyl’s electrophilicity and steric hindrance from the tert-butyl group, which may slow SN2 reactions. Compare computed vs. experimental kinetics to validate predictions .

Q. What analytical strategies resolve discrepancies in NMR data for this compound?

  • Methodological Answer : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlates the tert-butyl carbonyl carbon with adjacent NH protons. Compare experimental data with simulated spectra from tools like ACD/Labs or MestReNova. If impurities are suspected, employ LC-MS with ion-trap detection .

Q. How does the cyano group influence the compound’s potential as a kinase inhibitor intermediate?

  • Methodological Answer : The 4-cyanophenyl moiety enhances binding affinity to ATP pockets in kinases due to π-π stacking and dipole interactions. Test inhibitory activity via enzymatic assays (e.g., ADP-Glo™ Kinase Assay) using recombinant kinases. Optimize substituent positioning via SAR studies, comparing IC50 values of analogs .

Q. What synthetic routes minimize byproducts during tert-butyl carbamate deprotection?

  • Methodological Answer : Use mild acidic conditions (e.g., TFA/DCM, 0–5°C) to cleave the tert-butyl group while preserving the nitrile. Monitor reaction progress via in-situ FTIR to detect carbonyl intermediate formation. Avoid strong protic acids (H2SO4), which may hydrolyze the nitrile .

Data Contradiction and Resolution

Q. How to address conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer : Reassess solubility using standardized protocols (e.g., shake-flask method with HPLC quantification). The compound’s logP (~2.1) predicts moderate polarity; discrepancies may arise from crystallinity or impurities. Use DSC/TGA to check polymorphic forms affecting solubility .

Application in Drug Development

Q. What in vitro assays evaluate the metabolic stability of this compound?

  • Methodological Answer : Incubate with liver microsomes (human/rat) and quantify remaining compound via LC-MS/MS. Monitor CYP450-mediated oxidation of the tert-butyl group or nitrile hydrolysis. Compare half-life (t1/2) with control compounds to rank metabolic stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.